molecular formula C7H4ClNS B1590513 4-Chlorothieno[3,2-c]pyridine CAS No. 27685-94-5

4-Chlorothieno[3,2-c]pyridine

Cat. No.: B1590513
CAS No.: 27685-94-5
M. Wt: 169.63 g/mol
InChI Key: VFPFMOXMHVQFNR-UHFFFAOYSA-N
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Description

4-Chlorothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4ClNS and a molecular weight of 169.63 g/mol It is characterized by a fused ring system consisting of a thieno and pyridine ring, with a chlorine atom attached at the fourth position of the thieno ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloropyridine with sulfur-containing reagents to form the thieno ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothieno[3,2-c]pyridines, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4-Chlorothieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlorothieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorothieno[3,2-c]pyridine is unique due to its fused thieno and pyridine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of compounds with specific biological or electronic functions .

Properties

IUPAC Name

4-chlorothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPFMOXMHVQFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510885
Record name 4-Chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27685-94-5
Record name 4-Chlorothieno[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27685-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5H-Thieno[3,2-c]pyridin-4-one (1.0 g, 6.62 mmol) is dissolved in 30 mL of phosphorous oxy chloride. The solution is heated to 100° C. After 4 h, the solution is concentrated. The residue is dissolved in CH2 Cl2. The resulting solution is washed with water and saturated NaCl. The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with a gradient of 40% CH2Cl2 /hexanes to 60% CH2Cl2 /hexanes. The title compound (1.0 g, 5.8 mmol) is obtained as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Finely divided 4-oxo-4,5-dihydrothieno[3,2-c]pyridine (105.6 g, 0.69 mole) was stirred while being treated dropwise with phosphorus oxychloride (321.5 g, 2.1 mole) at 0°. The reaction mixture was then refluxed for 2.5 hours, cooled, and cautiously poured onto crushed ice (1000 mL). The resulting solution was stirred for 30 minutes and extracted with dichloromethane (3×400 mL). The organic portions were combined, dried (MgSO4), filtered, and concentrated in vacuo to a solid which was recrystallized from acetonitrile (400 mL) affording 101 g (85%) of light yellow solid, m.p. 91°.
Quantity
105.6 g
Type
reactant
Reaction Step One
Quantity
321.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do substituents influence the fluorescence of thieno[3,2-c]pyridine derivatives?

A1: While the provided abstracts lack specific data, they highlight that the introduction of electron-donating and electron-withdrawing groups on the thieno[3,2-c]pyridine scaffold significantly affects their absorption and fluorescence properties [, , ]. This suggests that by tailoring the substituents, one can fine-tune the optical properties of these compounds for potential applications in materials science or as fluorescent probes.

Q2: What are the potential applications of thieno[3,2-c]pyridine derivatives in materials science?

A2: Although not directly mentioned, the manipulation of absorption and fluorescence properties through substituent effects [, , ] suggests these derivatives could be explored for applications such as:

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